molecular formula C30H48O5 B154715 Rotundinsäure CAS No. 20137-37-5

Rotundinsäure

Katalognummer: B154715
CAS-Nummer: 20137-37-5
Molekulargewicht: 488.7 g/mol
InChI-Schlüssel: YLHQFGOOMKJFLP-LTFXOGOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Rotundic acid (RA) is a triterpenoid compound found in Ilicis Rotundae Cortex, known for its diverse pharmacological properties . This article aims to provide a comprehensive overview of the mechanism of action of RA, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of RA are the Toll-like receptor 4 (TLR4)/activator protein-1 (AP1) signaling pathway and the AKT/mTOR and MAPK pathways . These pathways play crucial roles in inflammation, cell proliferation, and apoptosis .

Mode of Action

RA interacts with its targets to induce significant changes in cellular processes. It attenuates the TLR4/AP1 pathway and reverses glycolysis, thereby reducing lipid accumulation and inflammation . Additionally, RA induces DNA damage, cell cycle arrest, and apoptosis by modulating the AKT/mTOR and MAPK pathways .

Biochemical Pathways

RA affects two main biochemical pathways: the TLR4/AP1 signaling pathway and glycolysis . By reversing glycolysis and attenuating the TLR4/AP1 pathway, RA reduces lipid accumulation and inflammation, which are key factors in conditions like nonalcoholic steatohepatitis (NASH) .

Result of Action

The molecular and cellular effects of RA’s action are multifaceted. It has been shown to lower lipid content, alleviate inflammation , induce DNA damage, cause cell cycle arrest, and trigger apoptosis . These effects contribute to RA’s anticancer activity against hepatocellular carcinoma (HCC) and its potential therapeutic effects on NASH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of RA. For instance, diet, a key environmental factor, can affect the development and progression of diseases like NASH, where RA has shown therapeutic potential . .

Biochemische Analyse

Biochemical Properties

Rotundic acid shows multipronged effects on type 2 diabetes (T2D) and its complications, including improving glucolipid metabolism, lowering blood pressure, protecting against cardiovascular and hepatorenal injuries, and alleviating oxidative stress and inflammation .

Cellular Effects

Rotundic acid treatment could restore the gut microbial dysbiosis in T2D rats to a certain extent . It significantly enhances the richness and diversity of gut microbiota .

Molecular Mechanism

At the genus level, beneficial or commensal bacteria Prevotella, Ruminococcus, Leuconostoc and Streptococcus were significantly increased by Rotundic acid treatment, while Rotundic acid-treated rats had a lower abundance of opportunistic pathogen Klebsiella and Proteus .

Temporal Effects in Laboratory Settings

It is known that Rotundic acid has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .

Dosage Effects in Animal Models

In a T2D rat model induced by high fat diet (HFD) feeding and low-dose streptozotocin (STZ) injection, Rotundic acid showed multipronged effects on T2D and its complications .

Metabolic Pathways

Rotundic acid is involved in metabolic pathways that improve glucolipid metabolism .

Transport and Distribution

It is known that Rotundic acid has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .

Subcellular Localization

It is known that Rotundic acid has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Reaktionstypen

Rotundinsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise kann sie oxidiert werden, um verschiedene Derivate zu bilden, die eine verbesserte biologische Aktivität aufweisen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind ihre Derivate, die eine erhöhte Zytotoxizität gegen verschiedene Tumorzelllinien gezeigt haben. Diese Derivate werden durch Modifizierung der Carboxylgruppe an der 28. Position synthetisiert, was zu Verbindungen mit verbesserten Antitumoreigenschaften führt .

Biologische Aktivität

Rotundic acid (RA) is a naturally occurring pentacyclic triterpenoid primarily isolated from various plant species, including Ilex rotunda and Olea europaea. This compound has garnered attention for its diverse biological activities, particularly its anticancer properties. Recent studies have elucidated the mechanisms through which RA exerts its effects, making it a promising candidate for therapeutic applications.

Overview of Research Findings

Rotundic acid has been extensively studied for its anticancer effects, particularly against hepatocellular carcinoma (HCC), which is a leading cause of cancer-related mortality worldwide. The following key findings summarize RA's biological activity in cancer treatment:

  • Inhibition of Cell Viability : RA has been shown to significantly reduce the viability of HCC cells (e.g., HepG2 and SMMC-7721) in a dose-dependent manner. MTT assays revealed that treatment with RA leads to a notable decrease in cell proliferation after 24, 48, and 72 hours of exposure .
  • Mechanisms of Action : The anticancer effects of RA are attributed to several mechanisms:
    • Induction of Apoptosis : RA triggers apoptosis in cancer cells by activating pathways related to DNA damage and cell cycle arrest. Flow cytometry and western blot analyses have demonstrated that RA modulates the AKT/mTOR and MAPK signaling pathways, leading to increased expression of pro-apoptotic factors .
    • Anti-Angiogenesis : RA inhibits angiogenesis by suppressing the formation of new blood vessels from pre-existing ones. This effect was confirmed through tube formation assays and VEGF-ELISA tests, indicating reduced vascular endothelial growth factor (VEGF) levels .

Case Studies

  • HepG2 Xenograft Model : In vivo studies using a HepG2 xenograft mouse model demonstrated that RA significantly inhibited tumor growth compared to control groups. This suggests that RA not only affects cancer cells directly but also impacts tumor microenvironments .
  • Comparative Analysis with Derivatives : Recent research has synthesized novel derivatives of RA, enhancing its pharmacological profile. These derivatives have shown improved cytotoxicity against various cancer cell lines, including breast and colorectal cancers, indicating broader therapeutic potential beyond HCC .

Additional Biological Activities

Apart from its anticancer properties, RA exhibits other beneficial biological activities:

  • Anti-Inflammatory Effects : RA has been reported to possess anti-inflammatory properties, which may contribute to its overall therapeutic profile by mitigating inflammation-related pathologies .
  • Metabolic Benefits : In studies involving type 2 diabetes models, RA improved gut microbiota composition and metabolic parameters, suggesting its potential role as a nutraceutical agent for metabolic disorders .

Data Summary

The following table summarizes key findings regarding the biological activity of Rotundic Acid:

Biological ActivityMechanism/EffectReference
Anticancer ActivityInduces apoptosis; inhibits cell proliferation
Anti-AngiogenesisSuppresses VEGF; inhibits new blood vessel formation
Anti-InflammatoryReduces inflammatory markers
Metabolic RegulationImproves gut microbiota; lowers triglycerides

Eigenschaften

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFGOOMKJFLP-LTFXOGOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173963
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20137-37-5
Record name Rotundic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20137-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotundic acid
Reactant of Route 2
Rotundic acid
Reactant of Route 3
Rotundic acid
Reactant of Route 4
Rotundic acid
Reactant of Route 5
Rotundic acid
Reactant of Route 6
Rotundic acid
Customer
Q & A

Q1: What are the primary molecular targets of Rotundic acid?

A1: Rotundic acid has been shown to interact with various molecular targets, influencing different cellular processes. Notably, it acts as a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP (TCPTP) by interacting with their C-terminus []. This inhibition enhances leptin sensitivity, contributing to its anti-obesity and anti-aging effects. Additionally, RA has been shown to modulate the ATM/p53 pathway, leading to enhanced apoptosis in cancer cells when combined with radiation therapy []. It also interacts with TLR4, blocking its dimerization and subsequently suppressing inflammatory responses [].

Q2: What is the role of Rotundic acid in regulating the Bcl-2 family proteins?

A2: Research suggests that Rotundic acid can influence the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. In alcoholic hepatitis models, RA treatment increased Bcl-2 levels while decreasing Bax and caspase-3 levels []. This shift in the Bcl-2/Bax ratio indicates a protective effect against apoptosis. Conversely, in MCF-7 breast cancer cells, RA combined with radiation therapy induced Bcl-2-associated X protein expression, promoting apoptosis []. These findings suggest that RA's effects on Bcl-2 family proteins are context-dependent and may vary across cell types and disease models.

Q3: How does Rotundic acid contribute to angiogenesis?

A3: Rotundic acid exhibits pro-angiogenic properties by promoting cell proliferation, adhesion, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) []. This effect is mediated, at least in part, through the activation of the JAK-STAT3 signaling pathway.

Q4: Can Rotundic acid influence gut microbiota composition?

A4: Emerging evidence suggests that Rotundic acid can modulate the gut microbiome. In type 2 diabetes rat models, RA treatment increased the abundance of beneficial bacteria like Prevotella, Ruminococcus, Leuconostoc, and Streptococcus, while decreasing opportunistic pathogens like Klebsiella and Proteus []. These alterations in gut microbiota composition were correlated with improvements in various metabolic parameters, suggesting a potential role for RA in ameliorating metabolic dysfunction through its influence on the gut microbiome.

Q5: What is the molecular formula and weight of Rotundic acid?

A5: Rotundic acid has the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol.

Q6: How do structural modifications of Rotundic acid affect its biological activity?

A6: Modifying Rotundic acid at the 28-COOH position has been explored to enhance its properties. For instance, introducing amino acid moieties at this position led to derivatives with improved cytotoxicity against various cancer cell lines []. Specifically, compound 5a, an amino acid derivative of RA, displayed greater potency compared to the parent compound. This suggests that structural modifications can significantly impact the biological activity of RA and highlights the potential for developing more potent derivatives for therapeutic applications.

Q7: What strategies have been explored to improve the stability, solubility, or bioavailability of Rotundic acid?

A7: One approach to enhance the pharmacokinetic properties of Rotundic acid involves formulating it into inclusion complexes. Specifically, a beta-cyclodextrin polymer inclusion complex of pedunculoside, a Rotundic acid derivative, was developed to address its limitations of poor bioavailability and rapid elimination []. This complex effectively increased plasma exposure and reduced intestinal metabolism, highlighting the potential of such formulation strategies for improving the therapeutic efficacy of RA.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Rotundic acid?

A8: Research indicates that Rotundic acid might be a substrate for P-glycoprotein (P-gp), an efflux transporter, which could contribute to its limited oral bioavailability []. Additionally, RA is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. Co-administration of verapamil, a P-gp inhibitor, significantly increased the plasma concentration and area under the curve (AUC) of RA in rats, while reducing its oral clearance. This suggests that inhibiting P-gp could be a strategy to enhance RA's bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.